4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine typically involves the halogenation of thienopyrimidine derivatives. One common method includes dissolving 4-chlorothieno[2,3-d]pyrimidine in a solvent like DMF (dimethylformamide) and adding N-iodosuccinimide (NIS) at room temperature. The reaction mixture is stirred overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is then filtered, washed with water, and dried to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., DIPEA) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like Pd(PPh3)4 and bases like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thienopyrimidine derivative with an amine group replacing the halogen.
Scientific Research Applications
4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anticancer agents.
Biological Studies: The compound’s derivatives are studied for their potential as enzyme inhibitors and their effects on cellular pathways.
Material Science: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-iodothieno[2,3-d]pyrimidine
- 4,5-Dichlorothieno[2,3-d]pyrimidine
- 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens allows for diverse chemical modifications and the potential to develop compounds with unique properties .
Properties
IUPAC Name |
4-chloro-5,6-diiodothieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClI2N2S/c7-4-2-3(8)5(9)12-6(2)11-1-10-4/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEJJHPRNBGTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=C(S2)I)I)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClI2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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